Pachygenin
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Overview
Description
Pachygenin is a naturally occurring compound found in various plants, particularly in the Asclepiadaceae family. It is a type of cardenolide, a class of organic compounds known for their potent biological activities, including their use as heart medications. This compound has garnered interest due to its unique chemical structure and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pachygenin involves several steps, including the formation of key intermediates through reactions such as Michael addition and aldol cyclization. One notable method includes the use of a Cu(II)-catalyzed enantioselective and diastereoselective Michael reaction followed by tandem aldol cyclization . This method allows for the rapid assembly of functionalized intermediates that can be further elaborated to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as Pachycarpus schinzianus. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Pachygenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of glycosides and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic conditions are often employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various glycosides and oxidized derivatives, which can be further studied for their biological activities .
Scientific Research Applications
Chemistry: Pachygenin serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: It is used in studies related to cell signaling and apoptosis due to its ability to interact with cellular pathways.
Medicine: this compound and its derivatives are investigated for their cardiotonic properties, making them potential candidates for heart disease treatments.
Industry: The compound is explored for its potential use in developing new pharmaceuticals and agrochemicals
Mechanism of Action
Pachygenin is compared with other cardenolides such as digitoxin, ouabain, and strophanthidin. While all these compounds share a similar mechanism of action, this compound is unique due to its specific structural features and the presence of distinct functional groups that may confer different pharmacokinetic properties .
Comparison with Similar Compounds
Digitoxin: Known for its use in treating heart failure and arrhythmias.
Ouabain: Used in research to study ion transport and cardiac function.
Strophanthidin: Investigated for its potential therapeutic applications in heart disease.
Pachygenin’s unique structure and biological activities make it a compound of significant interest for further research and development.
Properties
CAS No. |
546-04-3 |
---|---|
Molecular Formula |
C23H30O5 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(3S,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C23H30O5/c1-21-7-5-18-19(3-2-15-11-16(25)4-8-22(15,18)13-24)23(21,27)9-6-17(21)14-10-20(26)28-12-14/h2,10,13,16-19,25,27H,3-9,11-12H2,1H3/t16-,17+,18-,19+,21+,22+,23-/m0/s1 |
InChI Key |
FDFUXGSOHNJEAN-ZXIOEMQNSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC=C5[C@@]3(CC[C@@H](C5)O)C=O |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CC=C5C3(CCC(C5)O)C=O |
Origin of Product |
United States |
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